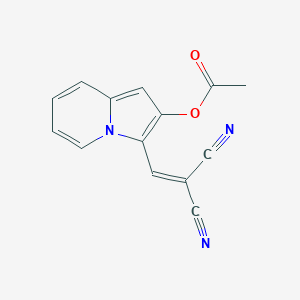
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocopper reagents which react with heterocyclic propargyl mesylates at low temperatures to produce N-fused heterocycles . Another method includes the use of samarium-catalyzed C(sp^3)-H bond activation to synthesize a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or copper catalysts.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Iodine, copper catalysts.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indolizine ring, while reduction could produce reduced forms of the compound.
Scientific Research Applications
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indolizine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of the indolizine family.
2-Acylindolizines: Compounds with a readily modifiable ketone group at the C-2 position.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with similar structural features.
Uniqueness
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its dicyanoethenyl group, in particular, makes it a valuable intermediate for further chemical modifications and applications .
Properties
CAS No. |
84920-10-5 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[3-(2,2-dicyanoethenyl)indolizin-2-yl] acetate |
InChI |
InChI=1S/C14H9N3O2/c1-10(18)19-14-7-12-4-2-3-5-17(12)13(14)6-11(8-15)9-16/h2-7H,1H3 |
InChI Key |
ZDXZGTGVFXQFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N2C=CC=CC2=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


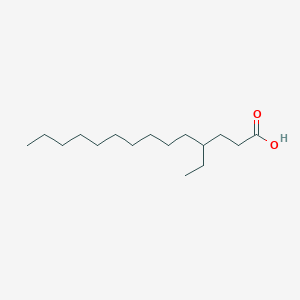
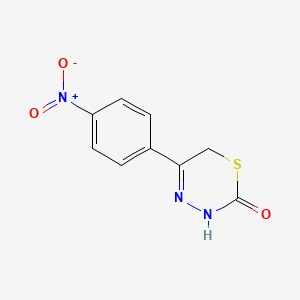
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
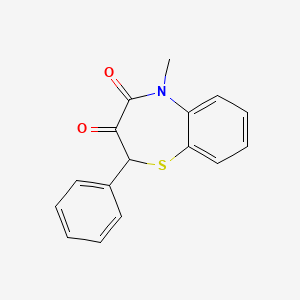
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)

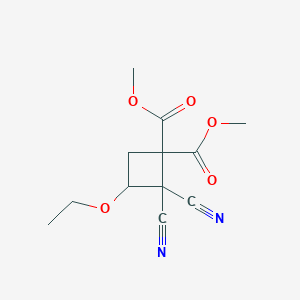

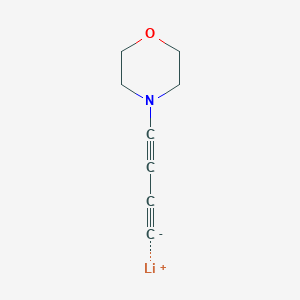
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)

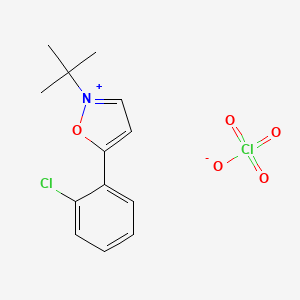
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
